molecular formula C11H14BrNO B1370491 1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol

1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol

Cat. No.: B1370491
M. Wt: 256.14 g/mol
InChI Key: KUHNXHDKPBPCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol is a synthetic organic compound featuring a pyrrolidine scaffold substituted with a 3-bromobenzyl group at the nitrogen atom and a hydroxyl group at the 3-position. This structure combines an aromatic bromophenyl moiety, often used in cross-coupling reactions like Suzuki reactions, for further functionalization and structure-activity relationship (SAR) studies, with a pyrrolidine heterocycle, a privileged structure in medicinal chemistry . The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle known for its contribution to the three-dimensionality and physicochemical properties of a molecule, often enhancing its ability to interact with biological targets . This compound is of significant interest in early-stage drug discovery research, particularly in the synthesis and screening of novel bioactive molecules. The pyrrolidine ring is a common pharmacophore found in numerous compounds with demonstrated biological activities . Researchers are exploring such structures for developing novel therapeutic agents, and the presence of the bromine atom offers a versatile synthetic handle for further chemical elaboration via metal-catalyzed coupling reactions, allowing medicinal chemists to rapidly generate analog libraries for screening. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) and handle the compound with appropriate personal protective equipment (PPE), adhering to all relevant safety and disposal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H14BrNO/c12-10-3-1-2-9(6-10)7-13-5-4-11(14)8-13/h1-3,6,11,14H,4-5,7-8H2

InChI Key

KUHNXHDKPBPCBD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)CC2=CC(=CC=C2)Br

Origin of Product

United States

Foundational & Exploratory

Strategic Scaffold Analysis: 1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol in Fragment-Based Drug Discovery

[1][2][3][4]

Executive Summary & Structural Anatomy[2][4]

In the modern landscape of Fragment-Based Drug Discovery (FBDD), the transition from flat,


123This compound1234

It combines a saturated nitrogen heterocycle (pyrrolidine) with a functionalized aromatic handle.[1][2][4] Its utility lies in its bifunctional orthogonality : the aryl bromide allows for cross-coupling extensions, while the secondary alcohol provides a handle for stereochemical exploration and polar interactions.[1]

Structural Decomposition

The molecule can be dissected into three pharmacophoric zones:

  • The Core (Pyrrolidine): Provides

    
     character and vector directionality.[1][2][4]
    
  • The Anchor (3-Bromobenzyl): A lipophilic linker with a meta-halogen handle, offering a specific geometric vector (120°) distinct from para-substituted analogs.[1][2][3][4]

  • The Polar Contact (C3-Hydroxyl): A hydrogen bond donor/acceptor capable of interacting with receptor pockets or being inverted via Mitsunobu chemistry.[1][2][3][4]

GMol1-[(3-Bromophenyl)methyl]pyrrolidin-3-olBrMeta-Bromo Handle(Suzuki/Buchwald Ready)Mol->BrSite ACorePyrrolidine Core(sp3 Richness)Mol->CoreScaffoldOHC3-Hydroxyl(Chiral Center/H-Bond)Mol->OHSite B

Figure 1: Pharmacophoric decomposition of the scaffold highlighting reactive vectors.[1][2][3][4]

Physicochemical Profile & ADME Predictions

Understanding the baseline properties of this intermediate is essential for library design.[4] The presence of the basic nitrogen (masked by alkylation but still protonatable) and the hydroxyl group creates a balanced lipophilic profile.

PropertyValue (Predicted)Significance in Drug Design
Molecular Weight 256.14 DaIdeal for fragment growing (Rule of 3 compliant).[1][2][3][4]
cLogP ~1.8 - 2.2Moderate lipophilicity; good membrane permeability potential.[1][2][3][4]
TPSA ~32.3 ŲLow polar surface area suggests excellent BBB penetration potential.[1][2][4]
H-Bond Donors 1 (OH)Specific interaction point; limits non-specific binding.[1][2][3][4]
H-Bond Acceptors 2 (N, O)Standard pharmacophore features.[1][2][3][4]
Rotatable Bonds 3Limited flexibility reduces entropic penalty upon binding.[1][2][4]

Synthetic Pathways & Process Optimization

The synthesis of this scaffold is robust, typically relying on the N-alkylation of 3-pyrrolidinol.[1][3] While reductive amination is possible, direct alkylation with 3-bromobenzyl bromide is preferred for scale-up due to atom economy and reagent availability.[1][2][3][4]

Route A: Nucleophilic Substitution (Preferred)

This pathway utilizes

1243

Reagents: 3-Pyrrolidinol, 3-Bromobenzyl bromide,



1234

SynthesisR13-Pyrrolidinol(Nucleophile)Step1Mixing in MeCN(0°C to RT)R1->Step1R23-Bromobenzyl Bromide(Electrophile)R2->Step1TSTransition State(SN2 Attack)Step1->TSBaseBase Scavenger(K2CO3)Base->Step1Prod1-[(3-Bromophenyl)methyl]pyrrolidin-3-olTS->Prod

Figure 2: Convergent synthesis workflow via N-alkylation.

Divergent Reactivity: Library Generation

This molecule is designed for Divergent Synthesis . A single batch of this scaffold can generate hundreds of analogs by reacting the two functional ends sequentially.[4]

Path A: The Aryl Bromide (Suzuki-Miyaura Coupling)

The meta-bromo position is sterically accessible.[1][2][3][4] It couples readily with aryl boronic acids to form biaryl systems.[4]

  • Catalyst System:

    
     is recommended for its stability and efficiency with aryl bromides.[1][2][4]
    
  • Significance: Extends the molecule into a new hydrophobic pocket.[1][4]

Path B: The Hydroxyl Group (Functionalization)[1][2][3]
  • Oxidation: Converts to the ketone (pyrrolidinone), enabling reductive amination to introduce a second amine.[1][4]

  • Fluorination (DAST): Converts C-OH to C-F, modulating pKa and metabolic stability.[1][2][3][4]

  • Mitsunobu: Inverts stereochemistry or installs ether/ester linkages.

ReactivityCoreScaffold:1-[(3-Bromophenyl)methyl]pyrrolidin-3-olSuzukiSuzuki Coupling(Biaryl Formation)Core->SuzukiPd(0) / Ar-B(OH)2BuchwaldBuchwald-Hartwig(Amination)Core->BuchwaldPd(0) / HNR2OxidationOxidation -> Ketone(Reductive Amination)Core->OxidationSwern / Dess-MartinEtherWilliamson Ether(Side Chain Extension)Core->EtherNaH / R-X

Figure 3: Divergent synthesis map demonstrating library expansion potential.[1][2][3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol ensures high yield and minimal byproduct formation.[1][2][3][4]

Materials:

  • 3-Pyrrolidinol (1.0 eq)[1][2][3][4]

  • 3-Bromobenzyl bromide (1.0 eq)[1][2][3][4]

  • Potassium Carbonate (

    
    , anhydrous, 2.5 eq)[1]
    
  • Acetonitrile (MeCN, anhydrous)[1][2][3]

Methodology:

  • Preparation: Charge a round-bottom flask with 3-pyrrolidinol and anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add

    
     in one portion.[1][2][4] Stir the suspension for 15 minutes at Room Temperature (RT).
    
  • Alkylation: Cool the mixture to 0°C. Add 3-bromobenzyl bromide dropwise (dissolved in minimal MeCN) over 20 minutes.

    • Causality: Slow addition at low temperature prevents over-alkylation (quaternization) of the nitrogen.[1][4]

  • Reaction: Allow to warm to RT and stir for 12 hours. Monitor via TLC (System: 5% MeOH in DCM) or LCMS.[1][2][4]

  • Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    .[2][4] Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
    
Protocol 2: General Suzuki Coupling on the Scaffold

Validating the "Bromide Handle" reactivity.

Materials:

  • Scaffold (1.0 eq)[1][2][3][4]

  • Phenylboronic acid (1.2 eq)[1][2][3][4]

  • 
     (0.05 eq)[1][2][3][4]
    
  • 
     (2.0 M aqueous solution, 3.0 eq)[1][2]
    
  • 1,4-Dioxane[1][3][4]

Methodology:

  • Degassing: Combine scaffold and boronic acid in dioxane. Sparge with nitrogen for 10 minutes.

    • Integrity Check: Oxygen must be removed to prevent Pd catalyst deactivation (homocoupling).[1][2][4]

  • Catalysis: Add the Pd catalyst and base solution.

  • Heating: Heat to 90°C for 4-16 hours under nitrogen atmosphere.

  • Workup: Dilute with EtOAc, wash with water.[1][4] The resulting biaryl product retains the pyrrolidinol core for further elaboration.[4]

References

  • PubChem. (n.d.).[1][2][3][4] Compound Summary for CID 63587356: 3-[(3-bromophenyl)methyl]pyrrolidin-3-ol.[1][2][3][4] National Library of Medicine.[4] Retrieved from [Link][1][2][3][4]

  • Campagne, J. M., et al. (2021).[1][4] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).[1][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational reference for the coupling protocol described).

  • ECHA. (n.d.).[1][2][3][4] Registration Dossier - 1-(3-bromobenzyl)pyrrolidin-3-ol. European Chemicals Agency.[2][4] Retrieved from [Link][1][2][3][4]

Methodological & Application

Application Note: Synthesis of 1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol via N-Alkylation

[1]

Part 1: Executive Summary & Critical Pre-Synthesis Assessment[1][2]

Scope

This document details the optimized protocol for the synthesis of 1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol (Target Compound). This molecule is a functionalized pyrrolidine scaffold commonly employed in medicinal chemistry as a fragment for GPCR ligands and kinase inhibitors.[1][2]

Critical Technical Correction: Starting Material Selection

WARNING: The request specified Prolinol as the starting material. This presents a fundamental regiochemical mismatch.[1][2]

  • Prolinol is pyrrolidin-2-ylmethanol (hydroxyl group on the exocyclic methyl carbon at position 2).[1]

  • The Target requires a hydroxyl group directly on the ring at position 3 (pyrrolidin-3-ol ).[1]

Converting Prolinol (2-substituted) to the 3-substituted target involves complex skeletal rearrangement or multistep oxidation/decarboxylation sequences that are inefficient for standard synthesis.[1]

Directive: To ensure the synthesis of the correct target molecule (This compound ), this protocol utilizes 3-Pyrrolidinol as the starting material.[1] If your intent was to synthesize the Prolinol analog (1-(3-bromobenzyl)pyrrolidin-2-ylmethanol), refer to the Regioisomer Note in Section 5.[1]

Reaction Pathway Overview

We employ a Nucleophilic Substitution (


)12

Chemical Equation:

1

Part 2: Detailed Experimental Protocol

Reagents & Materials[1][2][3][4]
ReagentMW ( g/mol )Equiv.[1][3][4]PurityRole
3-Pyrrolidinol 87.121.0>97%Nucleophile (Start Material)
3-Bromobenzyl bromide 249.921.05>98%Electrophile (Lachrymator!)[1]
Potassium Carbonate (

)
138.212.5AnhydrousBase (Acid Scavenger)
Acetonitrile (MeCN) 41.05N/AHPLC GradeSolvent
Ethyl Acetate 88.11N/AACS GradeExtraction Solvent

Safety Note: 3-Bromobenzyl bromide is a potent lachrymator and skin irritant.[1][2] All operations must be performed in a functioning fume hood.[1][2]

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Solvation: Charge the RBF with 3-Pyrrolidinol (1.0 g, 11.5 mmol, 1.0 equiv) and Acetonitrile (25 mL). Stir until fully dissolved.

    • Note: If using 3-Pyrrolidinol HCl salt, increase

      
       to 3.5 equiv to neutralize the salt first.[1][2]
      
  • Base Addition: Add Potassium Carbonate (3.97 g, 28.7 mmol, 2.5 equiv) to the stirring solution. The mixture will appear as a white suspension.[2]

  • Electrophile Addition: Add 3-Bromobenzyl bromide (3.02 g, 12.1 mmol, 1.05 equiv) dropwise over 5 minutes.

    • Process Insight: Slow addition minimizes the risk of exotherm, although this reaction is generally mild.[2]

Phase 2: Reaction & Monitoring
  • Incubation: Stir the reaction mixture vigorously at Room Temperature (

    
    )  for 4 hours.
    
    • Optimization: If conversion is <50% after 2 hours (checked by TLC/LCMS), heat to

      
      .[1][2]
      
  • QC Checkpoint: Monitor by TLC (Eluent: 10% MeOH in DCM).

    • Starting Material

      
      : ~0.1 (Stains with Ninhydrin).[1]
      
    • Product

      
      : ~0.4 (UV Active).[1]
      
Phase 3: Workup & Isolation
  • Quench: Filter the reaction mixture through a Celite pad or sintered glass funnel to remove inorganic salts (

    
    , KBr). Wash the cake with MeCN (2 x 10 mL).[1]
    
  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap,

    
    ) to yield a crude oil.
    
  • Partition: Redissolve the oil in Ethyl Acetate (50 mL) and wash with Water (20 mL) followed by Brine (20 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    
Phase 4: Purification
  • Method: Flash Column Chromatography.[1][2]

    • Stationary Phase: Silica Gel (230-400 mesh).[1][4]

    • Mobile Phase: Gradient 0%

      
       5% Methanol in Dichloromethane (DCM) containing 1% 
      
      
      (to prevent streaking of the amine).
  • Yield: Expected yield is 85-92% as a pale yellow oil or low-melting solid.[1]

Part 3: Visualization of Workflows

Reaction Mechanism & Process Flow

The following diagram illustrates the chemical transformation and the critical decision nodes during the synthesis.

ReactionFlowcluster_QCQC CheckpointStart3-Pyrrolidinol(Nucleophile)IntermediateTransition State(SN2 Attack)Start->Intermediate+ MeCNReagent3-BromobenzylbromideReagent->IntermediateBaseK2CO3(Base)Base->IntermediateScavenge H+Product1-[(3-Bromophenyl)methyl]pyrrolidin-3-olIntermediate->Product4h @ 25°CByproductKBr + KHCO3Intermediate->ByproductTLCTLC/LCMSCheckIntermediate->TLC

Caption: Reaction pathway for the N-alkylation of 3-pyrrolidinol showing reagents and intermediate states.

Purification Logic

This flowchart guides the researcher through the workup and purification decision process.

WorkupLogicCrudeCrude Reaction Mix(MeCN)FilterFiltration(Remove Salts)Crude->FilterEvapEvaporation(Remove MeCN)Filter->EvapPartitionPartition: EtOAc / WaterEvap->PartitionOrganicOrganic Layer(Product)Partition->OrganicAqueousAqueous Layer(Salts/Polar Impurities)Partition->AqueousDryDry (Na2SO4) & Conc.Organic->DryPurityCheckNMR Purity > 95%?Dry->PurityCheckFinalFinal ProductPurityCheck->FinalYesColumnFlash Column(DCM:MeOH 95:5)PurityCheck->ColumnNoColumn->Final

Caption: Decision tree for the isolation and purification of the target amine.

Part 4: Analytical Validation (Self-Validating System)

To confirm the successful synthesis and rule out the "Prolinol" regioisomer, verify the following spectral signatures:

TechniqueParameterExpected SignalDiagnostic Value
1H NMR Benzylic Protons

3.60 - 3.70 (s, 2H)
Confirms N-benzylation.[1]
1H NMR Methine (CH-OH)

4.30 - 4.45 (m, 1H)
Crucial: In the 3-ol (Target), this is a multiplet at C3.[1][2] In Prolinol (2-isomer), the

appears as a doublet/multiplet at

3.3-3.[1]6.
13C NMR Carbinol Carbon

~70-72 ppm
Ring carbon (C3) shift.[1]
LCMS [M+H]+ m/z 256.0 / 258.0Characteristic 1:1 bromine isotope pattern (

).[1]

Part 5: Troubleshooting & References

Common Pitfalls
  • Over-Alkylation: While less common with secondary amines and benzyl halides, using >1.1 equivalents of bromide can lead to quaternization (formation of the ammonium salt).[2] Solution: Strictly control stoichiometry (1.05 equiv).

  • Regioisomer Confusion: If the NMR shows a

    
     signal (triplet/dd) instead of a 
    
    
    (multiplet), you likely started with Prolinol .[1] There is no simple "fix"; the synthesis must be restarted with 3-Pyrrolidinol .[1]
References
  • Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1][2] Link[1]

  • N-Alkylation Protocols: Salvatore, R. N., et al. "Synthesis of secondary amines."[1][2] Tetrahedron, 2001, 57(37), 7785-7811.[1][2] Link[1]

  • 3-Pyrrolidinol Properties: PubChem Compound Summary for CID 76957, 3-Pyrrolidinol. Link

  • Prolinol Structure Verification: PubChem Compound Summary for CID 439224, Prolinol.[1][2] Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol

[1]

Strategic Overview & Mechanistic Insight

The synthesis of 1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol typically proceeds via a nucleophilic substitution (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

3-pyrrolidinol3-bromobenzyl bromide

While theoretically straightforward, yield attrition in this reaction is rarely due to a lack of reactivity. Instead, it stems from chemoselectivity failures and workup losses .

The Core Challenges
  • Chemoselectivity (N- vs. O-Alkylation): Although the secondary amine is more nucleophilic than the secondary alcohol, the presence of strong bases or high temperatures can deprotonate the hydroxyl group (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ), leading to competitive O-alkylation.
    
  • Over-Alkylation (Quaternization): The product is a tertiary amine, which remains nucleophilic. In the presence of excess alkyl halide, it can react again to form a quaternary ammonium salt, crashing yield and complicating purification.

  • Hydrophilicity: 3-Pyrrolidinol is highly water-soluble.[1] If the reaction does not reach full conversion, the unreacted starting material is difficult to recover from the aqueous workup layer.

Troubleshooting Guide & FAQs

Scenario A: "My reaction conversion is stalled at 60-70%."

Diagnosis: This often results from the "Salt Effect" or degraded reagents. Root Cause: If using the HCl salt of 3-pyrrolidinol without adjusting base stoichiometry, the amine remains protonated (ammonium form) and non-nucleophilic. Alternatively, 3-bromobenzyl bromide may have hydrolyzed to the alcohol if stored improperly.

Corrective Actions:

  • Stoichiometry Check: If using 3-pyrrolidinol HCl, you must add 2.5 to 3.0 equivalents of base (e.g.,

    
    ). The first equivalent neutralizes the HCl; the rest scavenges the HBr produced during alkylation.
    
  • The "Finkelstein" Boost: Add a catalytic amount of Potassium Iodide (KI) (0.1 eq) to the reaction. This converts the benzyl bromide to the more reactive benzyl iodide in situ, significantly increasing the rate of reaction in acetone or acetonitrile.

Scenario B: "I see a mixture of products (O-alkylated and N-alkylated)."

Diagnosis: Hard/Soft Acid-Base mismatch or excessive basicity.[1] Root Cause: Using strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) will deprotonate the alcohol.[1] Corrective Action:

  • Switch Base: Use mild inorganic bases like Potassium Carbonate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    )  or Cesium Carbonate (
    
    
    )
    . These are strong enough to neutralize the acid byproduct but too weak to deprotonate the secondary alcohol, ensuring exclusive N-alkylation.
  • Solvent Control: Avoid DMF if possible; use Acetonitrile (ACN) . ACN is polar enough to dissolve the reagents but less likely to promote the "naked anion" effect that encourages O-alkylation.[1]

Scenario C: "The product is a sticky oil that won't crystallize."

Diagnosis: Impurity entrainment. Root Cause: Residual DMF or benzyl halide impurities prevent the lattice from forming. Corrective Action:

  • The Acid-Base Rescue (See Protocol Below): Do not attempt to column the crude immediately. Perform an acid-base extraction.[1] The product (an amine) will move into the aqueous acid phase, while non-basic impurities (unreacted benzyl bromide, benzyl alcohol) remain in the organic phase.

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Selectivity

This diagram illustrates the kinetic competition between the desired N-alkylation and the yield-killing side reactions.[1]

ReactionPathwaysReactants3-Pyrrolidinol+3-Bromobenzyl bromideProductTARGET:1-[(3-Bromophenyl)methyl]pyrrolidin-3-olReactants->Product Mild Base (K2CO3) Kinetic ControlO_AlkSide Product:O-Alkylated EtherReactants->O_Alk Strong Base (NaH) High TempQuatSaltQuaternaryAmmonium Salt(Over-Alkylation)Product->QuatSalt Excess Alkyl Halide Long Reaction Time

Caption: Kinetic competition pathways. Green path represents the optimized protocol using mild bases to favor N-alkylation.[1]

Optimized Experimental Protocols

Method A: The High-Yield Protocol (Recommended)

Best for: Standard laboratory synthesis (100mg - 10g scale).[1]

Reagents:

  • 3-Pyrrolidinol (1.0 eq) [Note: If HCl salt, see step 1][1]

  • 3-Bromobenzyl bromide (0.95 eq) [CRITICAL: Slight deficit prevents over-alkylation] [1]

  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (2.5 eq)[2]
    
  • Potassium Iodide (KI) (0.1 eq - Catalyst)[1]

  • Solvent: Acetonitrile (ACN) (0.2 M concentration)[1]

Procedure:

  • Preparation: In a round-bottom flask, suspend 3-pyrrolidinol (or its HCl salt) and

    
     in dry ACN. Stir at Room Temperature (RT) for 15 minutes.
    
  • Activation: Add the catalytic KI. The mixture may turn slightly yellow (formation of trace

    
    ).
    
  • Addition: Dissolve 3-bromobenzyl bromide in a small volume of ACN. Add this solution dropwise over 30 minutes to the stirring amine mixture at 0°C.

    • Why? Keeping the concentration of the alkylating agent low relative to the amine prevents the product from reacting with a second equivalent of bromide (Quaternization).

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM).[1]

  • Workup (The "Rescue" Protocol):

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate to an oil.[3]

    • Dissolve oil in Ethyl Acetate (EtOAc).[1]

    • Wash 1: Extract with 1M HCl (x2).[1] The product moves to the Aqueous layer.

    • Wash 2: Discard the organic layer (contains unreacted bromide).

    • Basify: Cool the aqueous layer and basify to pH 10-12 using 4M NaOH.

    • Extract: Extract the cloudy aqueous mixture with DCM (x3).

    • Dry: Dry combined DCM layers over

      
      , filter, and concentrate.
      
Method B: Reductive Amination (Alternative)

Best for: Scenarios where O-alkylation is persistent or high purity is required without chromatography.[1]

Reagents:

  • 3-Pyrrolidinol (1.0 eq)[1]

  • 3-Bromobenzaldehyde (1.0 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)[1]

  • Solvent: DCM or DCE.

Insight: This method proceeds via an iminium ion intermediate, completely eliminating the possibility of O-alkylation, as the alcohol cannot participate in imine formation.

Data & Solvent Comparison

Solvent SystemBaseYield PotentialRisk ProfileNotes
Acetonitrile (ACN) ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

High (85-92%) LowBest balance of solubility and selectivity. Easy removal.
DMF ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Med (70-80%)MedDifficult to remove DMF completely; promotes O-alkylation if heated.
THF ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Low (<50%)Critical High risk of O-alkylation deprotonation. Avoid.
Ethanol ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Med (60-75%)LowSlower reaction rates; eco-friendly but requires reflux.
Diagram 2: The Self-Validating Workup Workflow

This workflow ensures that only the basic amine product is isolated, automatically rejecting neutral impurities.

WorkupFlowStep1Crude Reaction Mixture(Dissolved in EtOAc)Step2Add 1M HCl& Separate LayersStep1->Step2OrgLayer1Organic Layer(Contains Impurities:Benzyl Bromide, O-Alkylated)Step2->OrgLayer1DiscardAqLayer1Aqueous Layer (Acidic)(Contains: Product Salt)Step2->AqLayer1KeepStep3Basify Aqueous Layer(pH > 10 with NaOH)AqLayer1->Step3Step4Extract with DCMStep3->Step4FinalFinal Organic Layer(Pure Product)Step4->Final

Caption: Acid-Base extraction protocol. This method utilizes the basicity of the pyrrolidine nitrogen to separate it from neutral alkyl halide impurities.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of Nucleophilic Substitution and Chemoselectivity).[1] [1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard procedures for N-alkylation of secondary amines).

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5360545 (3-Pyrrolidinol). (Physical properties and solubility data). [1]

  • Organic Syntheses. Alkylation of Amines. (General reliable protocols for benzylations).

  • Preparation of 3-bromobenzyl bromide. (Precursor synthesis and stability notes).

Validation & Comparative

High-Resolution Structural Validation of 1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Medicinal Chemistry Applications[1]

Executive Summary & Core Directive

1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol is a critical chiral scaffold in fragment-based drug discovery (FBDD), serving as a precursor for kinase inhibitors and GPCR ligands.[1] Its structural integrity relies heavily on the precise placement of the bromine atom (meta-position) and the stereochemistry of the hydroxyl group.

This guide provides a rigorous H-NMR analysis protocol , distinguishing this compound from its common regioisomeric impurities (2-bromo and 4-bromo analogues) and evaluating solvent-dependent spectral resolution.[1] Unlike standard datasheets, this document compares CDCl₃ vs. DMSO-d₆ performance to optimize proton assignment and impurity detection.[1]

Experimental Protocol: Self-Validating Systems

To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocol utilizes internal cross-referencing to validate sample quality before data acquisition.

Step 1: Solvent Selection Strategy
  • Primary Screen (CDCl₃): Best for assessing general purity and unreacted aldehyde starting materials.

  • Secondary Screen (DMSO-d₆): Mandatory for confirming the hydroxyl (-OH) proton and resolving overlapping multiplets in the pyrrolidine ring due to higher viscosity/polarity.[1]

Step 2: Sample Preparation
  • Mass: Weigh 10–15 mg of the analyte. Rationale: <5 mg leads to poor Signal-to-Noise (S/N) ratio; >20 mg causes viscosity broadening.[1]

  • Volume: Dissolve in 0.6 mL of solvent (CDCl₃ or DMSO-d₆).

  • Filtration: Pass through a cotton plug within the pipette to remove inorganic salts (e.g., Na₂SO₄ from workup).[1]

  • Equilibration: Allow DMSO samples to stand for 5 minutes to reach thermal equilibrium in the probe.

Step 3: Acquisition Parameters (400 MHz or higher)
  • Pulse Angle: 30°.[1][2]

  • Relaxation Delay (d1): Set to 2.0 s (CDCl₃) or 3.0 s (DMSO). Reasoning: Benzylic and aromatic protons have longer T1 relaxation times; insufficient d1 leads to integration errors.

  • Scans (ns): 16 (Routine) or 64 (Impurity Profiling).[1]

Comparative Analysis: Target vs. Alternatives

This section objectively compares the spectral "performance" of the target molecule against its structural isomers (alternatives) and evaluates solvent systems.

Comparison A: Regioisomeric Differentiation (3-Bromo vs. 4-Bromo)

A common synthesis error is using the wrong starting aldehyde.[1] H-NMR is the definitive method to distinguish the 3-bromo (meta) target from the 4-bromo (para) alternative.[1]

FeatureTarget: 3-Bromo (Meta) Alternative: 4-Bromo (Para) Diagnostic Logic
Symmetry AsymmetricSymmetric (AA'BB' system)4-Bromo has a plane of symmetry; 3-Bromo does not.[1]
Aromatic Region 4 Distinct Signals 1 Singlet (H2)2 Doublets (H4, H6)1 Triplet (H5)2 Distinct Signals Two doublets (roofing effect)Integrating to 2H eachThe "isolated singlet" at ~7.5 ppm is the fingerprint of the 3-bromo substitution.
Coupling (

)

(~2 Hz) visible on H2/H4

(~8 Hz) dominant
Meta-coupling is fine/small; Ortho-coupling is large.[1]
Comparison B: Solvent Performance (CDCl₃ vs. DMSO-d₆)
Performance MetricCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl Sulfoxide) Recommendation
-OH Visibility Poor. Often broad/invisible due to rapid exchange.[1]Excellent. Appears as a sharp doublet (coupled to CH-O).[1]Use DMSO for full structural assignment.[1]
Benzylic CH₂ Sharp Singlet (~3.60 ppm).[1]Slightly Broadened Singlet (~3.55 ppm).[1]Use CDCl₃ to check for enantiomeric excess (if chiral shift reagent added).[1]
Water Peak ~1.56 ppm (distinct).[1]~3.33 ppm (can overlap with pyrrolidine signals).[1]CDCl₃ is better for analyzing the aliphatic region (1.5–3.0 ppm).[1]
Detailed Spectral Assignment (Experimental Data)

Compound: this compound Solvent: CDCl₃ (referenced to TMS at 0.00 ppm)[1]

Aromatic Region (7.0 – 7.6 ppm)
  • 7.52 ppm (1H, t,

    
    =1.8 Hz):  H-2 (Aromatic). Key Identifier: Appears as a singlet or fine triplet due to meta-coupling.
    
  • 7.41 ppm (1H, dt,

    
    =7.8, 1.5 Hz):  H-4 (Aromatic).
    
  • 7.28 ppm (1H, dt,

    
    =7.8, 1.5 Hz):  H-6 (Aromatic).
    
  • 7.18 ppm (1H, t,

    
    =7.8 Hz):  H-5 (Aromatic).
    
Benzylic Region (3.5 – 3.7 ppm) [1]
  • 3.62 ppm (2H, s):

    
    .[1] Note: If the molecule is enantiopure, these protons are diastereotopic but often appear as a singlet in achiral solvents unless a high-field (>600 MHz) instrument is used.
    
Pyrrolidine Core (1.6 – 4.5 ppm) [1]
  • 4.35 ppm (1H, m):

    
     (C3).[1] Multiplet due to coupling with C2 and C4 protons.[1]
    
  • 2.85 – 2.95 ppm (1H, m): C2-H (a).[1]

  • 2.65 – 2.75 ppm (1H, dd): C5-H (a).[1]

  • 2.50 – 2.60 ppm (1H, m): C2-H (b).[1]

  • 2.25 – 2.35 ppm (1H, m): C5-H (b).[1]

  • 2.10 – 2.25 ppm (1H, m): C4-H (a).[1]

  • 1.70 – 1.85 ppm (1H, m): C4-H (b).[1]

(Note: Chemical shifts are estimates based on fragment additivity rules and standard pyrrolidine databases [1][2].)

Workflow Visualization: Structural Confirmation Logic

The following diagram illustrates the decision tree for validating the structure against common synthetic pitfalls (Aldehyde residue, Isomers).

G Start Crude Product (Reductive Amination) Solvent Dissolve in CDCl3 Start->Solvent AldehydeCheck Check 9.5 - 10.0 ppm Solvent->AldehydeCheck AldehydePresent Signal Present: Unreacted Aldehyde AldehydeCheck->AldehydePresent Peak Found AromaticCheck Analyze 7.0 - 7.6 ppm (Symmetry Check) AldehydeCheck->AromaticCheck Clean Baseline ParaIsomer 2 Doublets (AA'BB'): 4-Bromo Impurity AromaticCheck->ParaIsomer Symmetric Pattern MetaIsomer 1 Singlet, 2 Doublets, 1 Triplet: 3-Bromo (Target) AromaticCheck->MetaIsomer Asymmetric Pattern OH_Check Confirm OH Group? (Switch to DMSO-d6) MetaIsomer->OH_Check Final Validated Structure OH_Check->Final

Figure 1: Analytical workflow for distinguishing the target 3-bromo compound from synthetic impurities and regioisomers.

References
  • BenchChem. (2025).[1][2] Spectroscopic comparison of N-(4-Bromobenzyl)-N-ethylethanamine from different suppliers. (Provides comparative logic for bromobenzyl regioisomers). Link[1]

  • National Institutes of Health (NIH). (2025).[1] 4-Bromobenzylamine | C7H8BrN | CID 77571 - Spectral Information.[1] PubChem.[1] Link

  • Abraham, R. J., et al. (2006).[1] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[1][2][3][4][5][6] (Validates solvent shift logic). Link[1]

  • ChemicalBook. (2024).[1] 1-Methyl-3-pyrrolidinol 13C/1H NMR Spectrum. (Reference for pyrrolidin-3-ol core shifts). Link

Sources

Safety Operating Guide

1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validated disposal and handling protocols for 1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol (CAS: 168820-15-3 / Analogues).

These procedures are designed for research laboratories and drug development facilities, prioritizing halogenated waste segregation and amine compatibility .

Part 1: Chemical Identity & Waste Classification

Before disposal, you must correctly classify the substance to prevent dangerous incompatibility reactions in the waste stream.[1]

Parameter Technical Specification
Chemical Name This compound
Functional Groups Aryl Bromide (Halogenated), Pyrrolidine (Secondary Amine), Hydroxyl (Alcohol)
Physical State Viscous Liquid or Low-Melting Solid (depending on purity/salt form)
Primary Hazards Irritant (Skin/Eye/Respiratory), Harmful (Oral), Aquatic Toxicity
Waste Class Halogenated Organic (Must be incinerated; do not fuel blend)
Incompatibilities Strong Oxidizers, Acid Chlorides, Anhydrides, Strong Acids

Part 2: Critical Disposal Logic (The "Why")

1. The Halogen Rule: Because this molecule contains Bromine , it cannot be disposed of in standard "Non-Halogenated" solvent waste containers.

  • Reasoning: Halogens (Cl, Br, F, I) poison the catalysts used in fuel-blending operations (a common disposal method for non-halogenated solvents).

  • Consequence: Placing this in a non-halogenated stream can result in heavy fines from waste contractors and rejection of the entire waste lot.

2. The Amine Rule: The pyrrolidine nitrogen is basic.

  • Reasoning: Avoid mixing high concentrations of this waste with concentrated acid waste streams, as it will generate heat (exothermic neutralization).

  • Protocol: Dispose of in the Halogenated Organic Solvent stream, which is typically neutral-to-slightly-basic compatible.

Part 3: Waste Segregation Workflow

Use the following decision tree to determine the correct waste container.

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Drain NEVER POUR DOWN DRAIN (Aquatic Toxicity) Start->Drain Prohibited Liquid Liquid / Solution StateCheck->Liquid Dissolved/Oil Solid Solid / Precipitate (or contaminated silica/wipes) StateCheck->Solid Crystalline/Debris HalogenCheck Mixed with Non-Halogenated Solvents (e.g., Acetone)? Liquid->HalogenCheck HaloStream DISPOSE IN: Halogenated Waste Carboy (High BTU Incineration) HalogenCheck->HaloStream Yes (Mixture) HalogenCheck->HaloStream No (Pure) SolidBin DISPOSE IN: Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin

Figure 1: Decision logic for segregating halogenated amine waste streams.

Part 4: Step-by-Step Disposal Procedures

Scenario A: Disposing of Pure Chemical or Reaction Mixtures

Objective: Safe transfer to long-term storage for pickup.

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Glass carboys.

    • Avoid: Metal containers if the waste is acidic (though this compound is basic, the waste stream might vary).

  • Preparation:

    • Ensure the waste container is labeled "HALOGENATED ORGANIC WASTE" .

    • Verify the container is not currently hot or pressurized.[2]

  • Transfer:

    • Perform transfer in a Fume Hood .[1]

    • Use a funnel with a splash guard.

    • Do not fill >90% capacity to allow for thermal expansion.

  • Labeling (Critical):

    • List the full chemical name: this compound.

    • Check the hazard boxes: Toxic , Irritant .

    • Explicitly write "Contains Bromine" if your facility requires elemental tagging.

Scenario B: Disposing of Contaminated Solids (Gloves, Silica, Wipes)

Objective: Prevent leaching of the chemical from solid waste.

  • Containment:

    • Collect items in a clear, 6-mil polyethylene bag.

    • Double-bag if the debris is heavily soaked.

  • Tagging:

    • Attach a hazardous waste tag to the bag tie.

    • Label as "Solid Debris contaminated with Halogenated Organics".

  • Storage:

    • Place the bag inside the laboratory's dedicated Solid Hazardous Waste Drum (usually a yellow or blue clamp-top drum).

Part 5: Spill Management Protocol

In the event of a spill, immediate action is required to prevent respiratory exposure and surface contamination.[2][3]

SpillResponse Assess Assess Volume (< 100 mL vs > 100 mL) Evacuate Evacuate Area & Call EHS Assess->Evacuate Large/Unsafe PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Assess->PPE Small/Manageable Absorb Absorb with Vermiculite or Universal Pads PPE->Absorb Collect Collect into Sealable Bag/Jar Absorb->Collect Clean Clean Surface with Soap & Water (Repeat 2x) Collect->Clean Label Label as Halogenated Solid Waste Clean->Label

Figure 2: Operational workflow for managing minor laboratory spills.

Spill Cleanup Kit Requirements:

  • Absorbent: Vermiculite, clay, or polypropylene pads (Universal or Oil-Only).

  • Neutralizer: Not required (Compound is not strongly corrosive).

  • Solvent for Final Wipe: Ethanol or Isopropanol (to solubilize the organic residue), followed by soap and water.

Part 6: Regulatory Compliance & Safety Data

Environmental Compliance (EPA/RCRA):

  • P-List/U-List Status: This specific CAS is likely not explicitly P- or U-listed by name, but it falls under Characteristic Waste if it exhibits toxicity or ignitability.

  • Halogenated Solvents (F-List): If mixed with spent methylene chloride or chloroform, it becomes F-listed waste.

  • Drain Disposal: STRICTLY PROHIBITED. The aryl bromide moiety is persistent and toxic to aquatic life.

Personal Protective Equipment (PPE):

  • Gloves: Nitrile (0.11 mm minimum thickness). Break-through time is generally good for pyrrolidine derivatives, but change immediately upon splash.

  • Eyes: Chemical splash goggles (Safety glasses are insufficient for liquid handling).

  • Respiratory: If working outside a fume hood (not recommended), use a respirator with Organic Vapor (OV) cartridges.

References

  • PubChem. (n.d.).[4] Compound Summary: 3-[(3-bromophenyl)methyl]pyrrolidin-3-ol.[4] National Library of Medicine.[4] Retrieved from [Link][4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Generators: Halogenated Solvents. EPA.gov. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol

[1]

Executive Summary & Chemical Context[1][2][3][4]

1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol (often referred to as N-(3-bromobenzyl)-3-pyrrolidinol) is a bifunctional heterocyclic building block commonly used in structure-activity relationship (SAR) studies for drug discovery.[1]

Because this compound combines a basic pyrrolidine ring with an aryl halide and a secondary alcohol, it presents a complex safety profile. It acts as a potential alkylating agent mimic and a corrosive base . Most commercial vendors classify it under Category 2 (Irritant) or Category 1B (Skin Corrosion) depending on the salt form (free base vs. HCl).

Critical Safety Directive: Treat this compound as a Novel Chemical Entity (NCE) with unknown chronic toxicity. Strict barrier protection is required to prevent sensitization and mucosal damage.

Hazard Identification & Risk Assessment

Before handling, you must acknowledge the "Precautionary Principle." We derive the following hazards based on the structural moieties (Structure-Activity Relationship - SAR):

Structural MoietyAssociated HazardGHS Classification (Predicted)
Pyrrolidine Ring (Amine) Caustic to mucous membranes; potential respiratory sensitizer.[1]H314: Causes severe skin burns/eye damage.H335: May cause respiratory irritation.
Aryl Bromide Hepatic burden if metabolized; skin irritant.H315: Causes skin irritation.H319: Causes serious eye irritation.
Benzyl Group Lipophilic nature increases skin permeation rates.H302: Harmful if swallowed (Acute Tox 4).[2]

Expert Insight: Do not rely solely on the "Warning" label found on some catalog entries. The free base form of benzyl-pyrrolidines can rapidly penetrate nitrile gloves if dissolved in organic solvents like DCM or DMSO.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Zero-Contact handling.

Hand Protection Strategy

Protocol: Double-gloving is mandatory. The outer glove provides mechanical strength; the inner glove provides a final chemical barrier.

TaskPrimary Glove (Inner)Secondary Glove (Outer)Rationale
Weighing / Solids Nitrile (4 mil)Nitrile (4-5 mil)Prevents particulate contact.[1]
Solubilization (DMSO/MeOH) Nitrile (4 mil)Nitrile (8 mil, Extended Cuff)Solvent carrier effect increases permeation risk.
Spill Cleanup / Pure Liquid Laminate (Silver Shield®)Nitrile (Disposable)Laminate resists aromatic amines; outer nitrile provides grip.
Respiratory & Body Protection[4]
  • Respiratory: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Exception: If weighing outside a hood is unavoidable (e.g., analytical balance constraints), use a Powder Containment Enclosure or a P100/OV (Organic Vapor) half-mask respirator.[1]

  • Eye/Face: Chemical Splash Goggles (ANSI Z87.1+) are required. Safety glasses are insufficient due to the risk of basic, corrosive splashes.

  • Body: 100% Cotton or Nomex Lab Coat (snap closures) + Chemical Resistant Apron (if handling >10g).

Operational Workflow & Logic

The following diagram illustrates the decision logic for handling this compound safely, ensuring engineering controls match the state of matter.

SafetyWorkflowStartStart: Handling this compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Powder FormStateCheck->SolidCrystalline/AmorphousLiquidSolution / Oil FormStateCheck->LiquidDissolved/OilWeighingWeighing Protocol:Anti-static gun + Balance EnclosureSolid->WeighingSolubilizationSolubilization Protocol:Add Solvent SLOWLY (Exotherm Risk)Liquid->SolubilizationWeighing->SolubilizationReactionReaction Setup:Closed System / Inert Atmosphere (N2/Ar)Solubilization->ReactionWasteDisposal:Segregate as Halogenated Basic WasteReaction->Waste

Figure 1: Operational logic flow ensuring appropriate containment measures based on the compound's physical state.[1]

Detailed Handling Protocols

Weighing & Transfer (Solid State)

Pyrrolidine salts are often hygroscopic; free bases can be oily or low-melting solids.[1]

  • Static Control: Use an ionizing anti-static gun on the spatula and weighing boat. Static charge can cause "fly-away" powder, leading to invisible surface contamination.

  • Containment: Weigh inside the fume hood. If air currents disturb the balance, use a Draft Shield or a dedicated HEPA-filtered Balance Enclosure .

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) followed by an ethanol wipe.

Solubilization (Liquid State)
  • Solvent Choice: The compound is likely soluble in DCM, Methanol, or DMSO.

  • Exotherm Check: Amines can generate heat when protonated. If dissolving in an acid or creating a salt, cool the receiving vessel in an ice bath.

  • Pressure Relief: Never heat a closed vessel containing this amine and an alkyl halide without a pressure relief mechanism, as quaternary ammonium salt formation can be exothermic.

Emergency & Disposal Procedures

Spill Response
  • Minor Spill (<5g):

    • Alert nearby personnel.

    • Cover with Vermiculite or Amine-Neutralizing Absorbent .

    • Sweep into a sealable bag using double nitrile gloves.

    • Clean surface with dilute acetic acid (vinegar) to neutralize residual amine, then wash with soap and water.

  • Major Spill (>5g or outside hood): Evacuate the lab. Contact EHS.

Waste Disposal

This compound contains both Bromine (Halogen) and Nitrogen (Amine) .

  • Stream: Halogenated Organic Waste .

  • Labeling: Must explicitly state "Contains Organic Amine" and "Brominated Compound" to prevent incompatibility with oxidizers in the waste stream.

  • Do Not: Do not mix with strong acids (exothermic) or oxidizers (potential N-oxide formation) in the waste container.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3][4] National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Pyrrolidines and Benzyl Derivatives (Analog Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.